4-Ethynylbenzenesulfonyl chloride

Catalog No.
S15929125
CAS No.
2168215-65-2
M.F
C8H5ClO2S
M. Wt
200.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynylbenzenesulfonyl chloride

CAS Number

2168215-65-2

Product Name

4-Ethynylbenzenesulfonyl chloride

IUPAC Name

4-ethynylbenzenesulfonyl chloride

Molecular Formula

C8H5ClO2S

Molecular Weight

200.64 g/mol

InChI

InChI=1S/C8H5ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H

InChI Key

DNLZRCONIHDGFC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)S(=O)(=O)Cl

4-Ethynylbenzenesulfonyl chloride is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride functional group. Its chemical formula is C9_9H7_7ClO2_2S. The compound is notable for its reactivity due to the sulfonyl chloride moiety, which can participate in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

4-Ethynylbenzenesulfonyl chloride primarily undergoes nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or thioethers. Additionally, it can participate in coupling reactions with other aromatic compounds under appropriate conditions, facilitating the synthesis of more complex molecules.

Several methods exist for synthesizing 4-ethynylbenzenesulfonyl chloride:

  • Direct Sulfonation: This method involves the reaction of ethynylbenzene with chlorosulfonic acid, yielding the desired sulfonyl chloride.
  • Esterification followed by Chlorination: Ethynylbenzoate can be synthesized first and then treated with thionyl chloride to produce the sulfonyl chloride.
  • Photochemical Methods: Recent advancements have introduced photochemical routes that utilize light to facilitate the formation of sulfonyl chlorides from corresponding thiols or thiol derivatives under mild conditions .

4-Ethynylbenzenesulfonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in the development of polymeric materials due to its reactive functional groups.
  • Bioconjugation: Due to its ability to react with nucleophiles, it is utilized in bioconjugation techniques for labeling biomolecules.

Interaction studies involving 4-ethynylbenzenesulfonyl chloride focus on its reactivity with biological macromolecules. For instance, investigations into its interactions with enzymes and receptors can provide insights into its potential therapeutic applications. Such studies are crucial for understanding how modifications to its structure might influence its pharmacological properties .

Several compounds share structural similarities with 4-ethynylbenzenesulfonyl chloride. These include:

  • Benzenesulfonyl chloride: Lacks the ethynyl group but shares the sulfonyl chloride functionality.
  • Phenylethynesulfonamide: Contains an ethynyl group and exhibits similar reactivity patterns but differs in biological activity.
  • 4-Methylbenzenesulfonyl chloride: Similar structure but has a methyl substituent instead of an ethynyl group.

Comparison Table

CompoundFunctional GroupsUnique Features
4-Ethynylbenzenesulfonyl chlorideEthynyl & Sulfonyl ChlorideHigh reactivity; potential bioactivity
Benzenesulfonyl chlorideSulfonyl ChlorideMore stable; less reactive
PhenylethynesulfonamideEthynyl & SulfonamidePotentially different bioactivity
4-Methylbenzenesulfonyl chlorideMethyl & Sulfonyl ChlorideLower reactivity than ethynyl variant

The uniqueness of 4-ethynylbenzenesulfonyl chloride lies in its combination of reactivity due to the ethynyl group and the electrophilic nature of the sulfonyl chloride, making it particularly versatile for synthetic applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

199.9698783 g/mol

Monoisotopic Mass

199.9698783 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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